molecular formula C6H5BrN2O2 B14856209 4-Bromopyrimidin-2-YL acetate

4-Bromopyrimidin-2-YL acetate

Cat. No.: B14856209
M. Wt: 217.02 g/mol
InChI Key: CHHLMWFYIAWUOR-UHFFFAOYSA-N
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Description

4-Bromopyrimidin-2-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidin-2-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method includes the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent to yield 4-bromopyrimidine. This intermediate is then acetylated using acetic anhydride to form this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidin-2-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminopyrimidin-2-YL acetate, while coupling with an aryl halide can produce a biaryl derivative .

Scientific Research Applications

4-Bromopyrimidin-2-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrimidin-2-YL acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and pyrimidine ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Bromopyrimidin-2-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

(4-bromopyrimidin-2-yl) acetate

InChI

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-8-3-2-5(7)9-6/h2-3H,1H3

InChI Key

CHHLMWFYIAWUOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=CC(=N1)Br

Origin of Product

United States

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